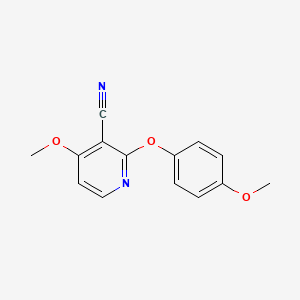

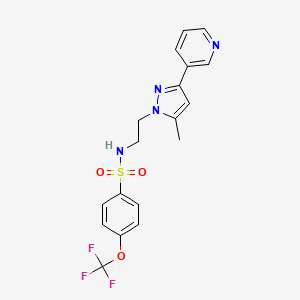

![molecular formula C18H10N4O3S3 B2505057 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-30-4](/img/structure/B2505057.png)

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide" is a heterocyclic molecule that features a benzothiazole moiety, which is known for its biological relevance and presence in compounds with various pharmacological activities. The presence of nitro and carboxamide groups suggests potential for bioactivity, as these functionalities are often seen in drug molecules with antiproliferative and antimicrobial properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a solvent-free and efficient approach as demonstrated in the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been reported, which could provide insights into the synthetic strategies that might be applicable to the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of multiple non-covalent interactions, such as hydrogen bonds and π-π interactions, which can influence their biological activity and supramolecular assembly . The crystal structure of related compounds can reveal the conformational features that are crucial for their biological functions .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including condensation, formylation, acylation, and oxidation, to yield a variety of functionalized products . These reactions can be used to modify the structure of the compound to enhance its biological activity or to introduce new pharmacophoric elements.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents. The presence of nitro and carboxamide groups in the compound suggests that it may have distinct physicochemical characteristics that could affect its bioavailability and pharmacokinetics. The antimicrobial activity of similar compounds has been correlated with their molecular properties, which could also be relevant for the compound .

科学的研究の応用

Synthesis and Chemical Transformations

- The compound's synthesis and chemical transformations are a key area of research. One study detailed the synthesis of similar benzothiazole compounds and their transformations, such as formylation and acylation (El’chaninov et al., 2018).

Antitumor Activity

- Research has focused on the antitumor properties of related benzothiazole derivatives. A study synthesized a series of such compounds and found two of them to have a high ability to inhibit the in vitro growth of human tumor cells (Ostapiuk et al., 2017). Another research synthesized and evaluated benzothiazole derivatives, noting their potent antitumor agents (Yoshida et al., 2005).

Diuretic Activity

- A study on biphenyl benzothiazole-2-carboxamide derivatives revealed significant diuretic activity in vivo, indicating potential applications in treating conditions related to fluid retention (Yar & Ansari, 2009).

Quantitative Structure-Activity Relationship (QSAR) Studies

- QSAR studies have been conducted on benzothiazole-derived compounds to understand their molecular structures and related biological activities (Al-Masoudi et al., 2011).

Potential Antiparasitic Activity

- The thiazolide class, to which this compound is related, has been studied for its broad-spectrum activities against helminths, protozoa, and enteric bacteria. A study on nitazoxanide, a related thiazolide, revealed its efficacy against a variety of intestinal and tissue-dwelling parasites (Esposito et al., 2005).

作用機序

Target of Action

Similar compounds have been reported to demonstrate inhibitory activity on glutamate-gated chloride channels

Biochemical Pathways

Compounds with similar structures have been reported to significantly up-regulate the metabolism of purine, pyrimidine and down-regulate sphingolipid metabolism

Pharmacokinetics

The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

Result of Action

Related compounds have shown potential as anthelmintic agents, indicating that they may have effects on cellular processes related to parasitic worms

Action Environment

It has been reported that a derivative of benzothiadiazole showed effective protection against fusariosis and stimulated the growth and development of tomato plants when applied in greenhouse conditions This suggests that environmental factors could potentially influence the action of this compound

特性

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N4O3S3/c1-8-19-11-3-4-12-16(15(11)26-8)28-18(20-12)21-17(23)14-7-9-6-10(22(24)25)2-5-13(9)27-14/h2-7H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIPQQCMRAKPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

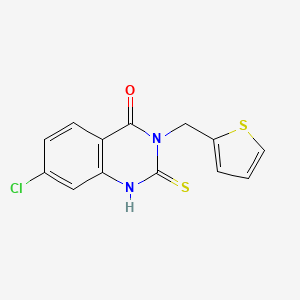

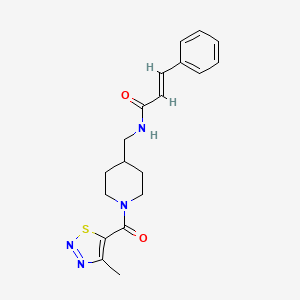

![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B2504974.png)

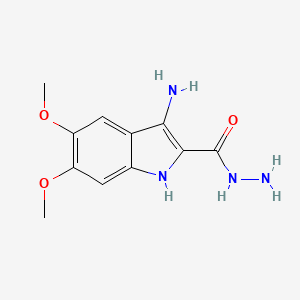

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)

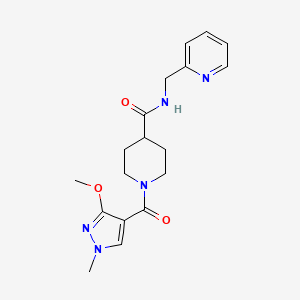

![1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline](/img/structure/B2504983.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)